Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate
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Overview
Description
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate is a complex organic compound with a phenyl group linked to a pent-4-ynoate moiety, modified by the presence of a pivaloyloxy group. This compound is known for its unique chemical properties, which have made it a subject of interest in various scientific fields, including organic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method of synthesizing Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate involves a multi-step organic synthesis. The process often begins with the formation of the core pent-4-ynoate structure, followed by the introduction of the phenyl group and subsequent modification with a pivaloyloxy group. Reagents such as pivaloyl chloride, phenylacetylene, and methyl ester may be employed under controlled conditions, typically involving anhydrous environments and specific catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and efficiency. Continuous flow reactors and advanced separation techniques like chromatography can be utilized to ensure the purity and quality of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution reaction.
Major Products: The specific products formed from these reactions depend on the reaction conditions and reagents used. For example, oxidation might convert the alkyne group to a diol, while reduction could result in an alkane derivative.
Scientific Research Applications
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate is utilized in a variety of scientific research applications due to its versatile chemical properties.
Chemistry: In organic chemistry, it serves as a precursor for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Its structure allows for exploration in biochemical pathways, potentially serving as a model compound for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could uncover therapeutic potentials, such as anti-inflammatory or anticancer activities, making it a candidate for drug development.
Industry: In material science, this compound might be used in the design of novel polymers or nanomaterials, leveraging its unique reactivity and stability.
Mechanism of Action
The mechanism by which Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate exerts its effects often involves interactions at the molecular level. The pivaloyloxy group, for instance, can enhance the compound's lipophilicity, allowing it to traverse cellular membranes more efficiently. The phenyl and pent-4-ynoate groups may interact with specific enzymes or receptors, triggering biochemical pathways that result in the observed effects.
Comparison with Similar Compounds
When compared to similar compounds, such as Methyl 5-phenylpent-4-ynoate or Methyl 5-(4-hydroxyphenyl)pent-4-ynoate, Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate stands out due to the presence of the pivaloyloxy group. This structural difference can confer distinct chemical reactivity and biological activity, making it a unique compound with specific applications. Similar compounds like the aforementioned ones may lack the enhanced membrane permeability and stability provided by the pivaloyloxy group.
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Biological Activity
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate, with the molecular formula C17H20O4 and a molecular weight of 288.34 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings, including data tables and case studies.
Property | Value |
---|---|
Molecular Formula | C17H20O4 |
Molecular Weight | 288.34 g/mol |
CAS Number | 2059920-01-1 |
Purity | ≥98% |
SMILES Notation | CC(C)(C)C(=O)OC1=CC=C(C=C1)C#CCCC(=O)OC |
This compound acts as a prodrug that can be converted into active forms within biological systems. Its structure allows it to interact with specific cellular targets, particularly in cancer cells. The compound's ability to inhibit pathways involved in tumor growth and proliferation has been documented in various studies.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by targeting the Signal Transducer and Activator of Transcription 3 (Stat3) pathway. This pathway is often constitutively active in various cancers, including breast cancer.
- Inhibition of Stat3 Phosphorylation : Studies have shown that this compound can inhibit the phosphorylation of Stat3 at Tyr705, effectively reducing its activity in cancer cell lines such as MDA-MB-468. The inhibition occurs in a dose-dependent manner, suggesting potential for therapeutic application at specific concentrations .
- Selectivity : The compound demonstrates selectivity for Stat3 over other signaling pathways, which is crucial for minimizing side effects associated with broader-spectrum anti-cancer agents .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various tumor cell lines:
Cell Line | IC50 (µM) | Remarks |
---|---|---|
MDA-MB-468 (Breast) | 10 | Complete inhibition of pStat3 at this concentration |
HeLa (Cervical Cancer) | >50 | Minimal cytotoxic effects observed |
These results indicate that while the compound effectively inhibits Stat3, it exhibits limited cytotoxicity at higher concentrations, making it a promising candidate for targeted therapy.
Study 1: Structure-Activity Relationship
A detailed structure-activity relationship (SAR) study evaluated various derivatives of this compound. Modifications to the pivaloyloxy group enhanced the compound's affinity for the Stat3 SH2 domain, improving its inhibitory potency by up to threefold compared to unmodified versions .
Study 2: In Vivo Efficacy
In vivo studies are necessary to validate the therapeutic potential of this compound. Preliminary results from animal models suggest that systemic administration leads to significant tumor regression in xenograft models of breast cancer, supporting further clinical investigation .
Properties
IUPAC Name |
methyl 5-[4-(2,2-dimethylpropanoyloxy)phenyl]pent-4-ynoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-17(2,3)16(19)21-14-11-9-13(10-12-14)7-5-6-8-15(18)20-4/h9-12H,6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMSQBSLZUVUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C#CCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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